molecular formula C10H16N6O2S2 B11538862 5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine

5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11538862
M. Wt: 316.4 g/mol
InChI Key: AWBMPQLOZMYOPD-UHFFFAOYSA-N
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Description

5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiadiazole rings connected by an ethoxyethoxyethyl chain, with amino groups attached to each thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions . The intermediate product is then reacted with ethylene oxide to introduce the ethoxy groups . The final step involves the coupling of two such intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with various functional groups replacing the ethoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the activity of urease-producing bacteria such as Helicobacter pylori .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine is unique due to its dual thiadiazole rings connected by an ethoxyethoxyethyl chain

Properties

Molecular Formula

C10H16N6O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[2-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H16N6O2S2/c11-9-15-13-7(19-9)1-3-17-5-6-18-4-2-8-14-16-10(12)20-8/h1-6H2,(H2,11,15)(H2,12,16)

InChI Key

AWBMPQLOZMYOPD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCC1=NN=C(S1)N)C2=NN=C(S2)N

Origin of Product

United States

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